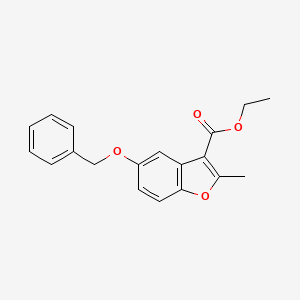

ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC11017860

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18O4 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | ethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C19H18O4/c1-3-21-19(20)18-13(2)23-17-10-9-15(11-16(17)18)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |

| Standard InChI Key | FAPWVEJSPTWFBZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C |

| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C |

Introduction

Biological Activities and Applications

Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. While specific data on ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is limited, compounds with similar structures have shown potential in these areas. For instance, some benzofuran derivatives have demonstrated antimicrobial activity against Gram-positive bacteria and antifungal activity against Candida strains .

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(benzyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate | Benzofuran core with bromine and phenyl groups | Potential biological activities influenced by bromine and phenyl groups |

| Methyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | Similar benzofuran core with methyl instead of ethyl and bromine | Different solubility and reactivity due to methyl group |

| Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate | Benzoyloxy group instead of benzyloxy | Studied for antimicrobial and anticancer properties |

Future Research Directions

Further research is needed to elucidate the specific biological activities and mechanisms of action of ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate. This includes detailed kinetic studies to understand its interactions with biological targets and pathways. Additionally, exploring its potential applications in medicinal chemistry and organic synthesis could provide valuable insights into its utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume